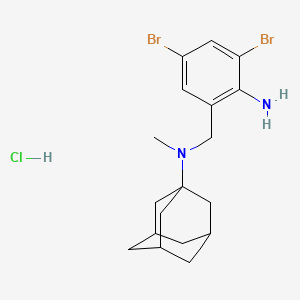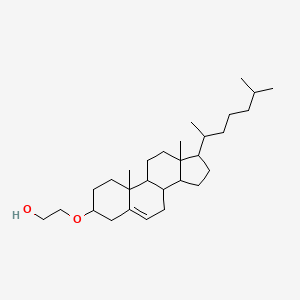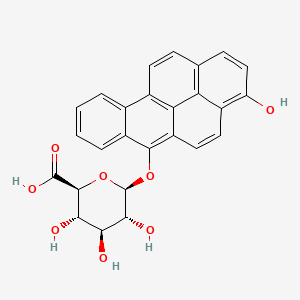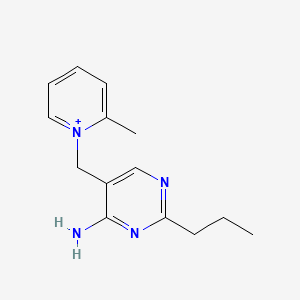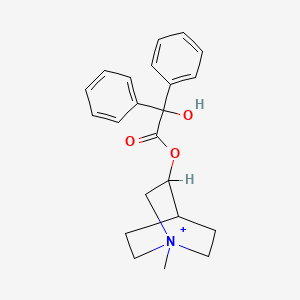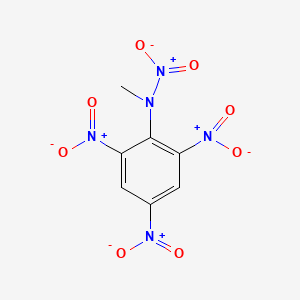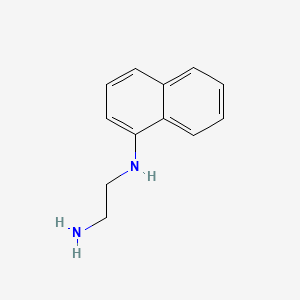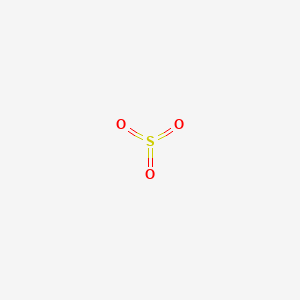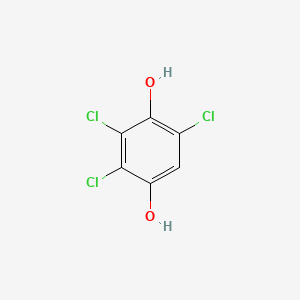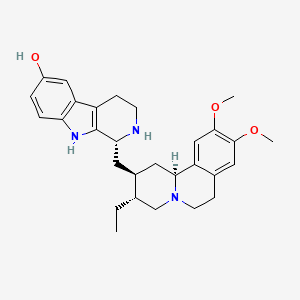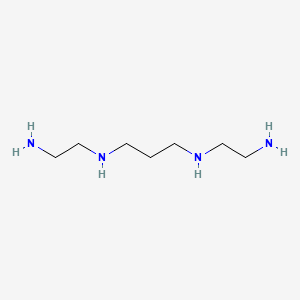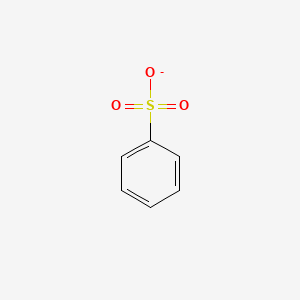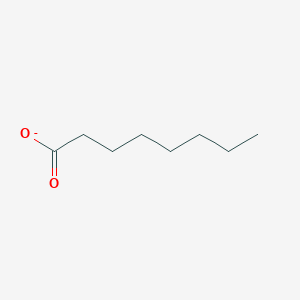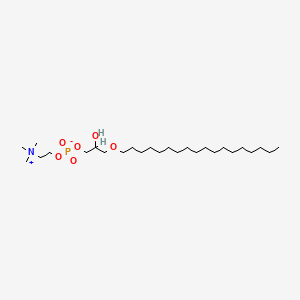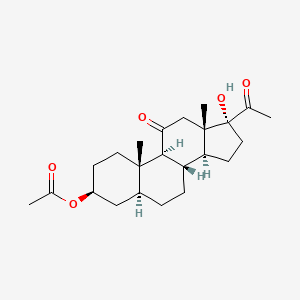
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate is a steroid ester.
Applications De Recherche Scientifique
Steroidal Anesthetics
One of the applications of related compounds to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate is in the field of steroidal anesthetics. A study by Ayres, Newall, and Phillipps (1975) in "Steroids" discusses the synthesis of steroidal anesthetics, including compounds like 3α-Hydroxy-5α-pregnane-11,20-dione-[21-14C] and 3α,21-dihydroxy-5α-pregnane-11,20-dione-[21-14C] 21-acetate, which are similar in structure to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Ayres, B., Newall, C., & Phillipps, G. H., 1975).
Metabolic Analysis
Taylor, Curnow, and Shackleton (1978) conducted a study analyzing the urinary excretion of glucocorticoid metabolites in a newborn with 21-hydroxylase deficiency. This study, published in "Clinica Chimica Acta," involved the analysis of metabolites similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate, providing insights into its potential role in human metabolism (Taylor, N., Curnow, D., & Shackleton, C., 1978).
Steroid Metabolism Studies
A study by Bournot, Prost, and Maume (1975) in "Journal of Chromatography" investigates the metabolism of 18-OH-11-deoxycorticosterone, leading to the synthesis of related compounds like 18,21-dihydroxy-5alpha-pregnane-3,20-dione. This research contributes to understanding the metabolic pathways involving steroids similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Bournot, P., Prost, M., & Maume, B., 1975).
Neonatal Urine Analysis
Derks and Drayer (1978) in "Steroids" conducted a study on the synthesis and gas chromatography-mass spectrometry of ring A reduced 6-hydroxylate corticosteroids in human neonatal urine, relevant to understanding compounds structurally similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Derks, H., & Drayer, N., 1978).
Steroid 17α-hydroxylase Inhibition
Goldman, Eavey, and Baker (1976) explored the inhibition of steroid 17α-hydroxylase and C17-20 lyase in rats, using synthetic steroid analogues, including 16β-bromo-3β,17α-dihydroxy-5α-pregnane-11,20-dione. This research sheds light on the role of similar compounds in hormonal and reproductive processes (Goldman, A., Eavey, R., & Baker, M., 1976).
Propriétés
Numéro CAS |
7253-11-4 |
|---|---|
Nom du produit |
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate |
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[(3S,5S,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)23(27)10-8-18-17-6-5-15-11-16(28-14(2)25)7-9-21(15,3)20(17)19(26)12-22(18,23)4/h15-18,20,27H,5-12H2,1-4H3/t15-,16-,17-,18-,20+,21-,22-,23-/m0/s1 |
Clé InChI |
RSBZZVJLNTXCGU-FEQOUAIHSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Autres numéros CAS |
7253-11-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



